molecular formula C18H23N3O2 B2412342 N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034233-04-8

N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2412342
CAS No.: 2034233-04-8
M. Wt: 313.401
InChI Key: SZUJFFMABOFIPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzimidazole ring system, with the methoxyphenethyl and methyl groups attached at the specified positions. The carboxamide group would be attached to the imidazole ring. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Benzimidazoles, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions. The specific reactions that this compound could undergo would depend on the positions and reactivity of the methoxyphenethyl and methyl groups, as well as the carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the presence and positions of the methoxyphenethyl and methyl groups, as well as the carboxamide group .

Scientific Research Applications

Antitumor Activity

Compounds structurally related to benzimidazole derivatives have been studied for their antitumor properties. One study details the synthesis and chemistry of imidazotetrazinones, which showed curative activity against L-1210 and P388 leukemia, indicating a potential for similar compounds in cancer research (Stevens et al., 1984).

Anti-Inflammatory and Analgesic Properties

Another area of interest is the development of novel compounds derived from visnaginone and khellinone, which have shown significant anti-inflammatory and analgesic activities. This research underlines the potential of benzodifuran derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antihypertensive Effects

Nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, have demonstrated potent antihypertensive effects upon oral administration. This research provides insights into the structural attributes contributing to the oral efficacy of these compounds, which could be relevant for developing new cardiovascular drugs (Carini et al., 1991).

Molecular Docking and Adsorption Studies

Imidazole derivatives have been the subject of conformational analysis, quantum descriptors studies, and their interaction with graphene. Such studies provide a foundation for understanding the molecular interactions and potential applications of these compounds in various fields, including materials science and drug delivery systems (Kumar et al., 2020).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel benzimidazole and imidazole derivatives, exploring their potential applications in various therapeutic areas. This includes the development of scalable synthesis methods for complex molecules, which is crucial for drug development and other applications (Scott et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazoles are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities . The mechanism of action could involve interaction with various enzymes or receptors in the body.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-20-16-7-6-14(11-17(16)21-12)18(22)19-9-8-13-4-3-5-15(10-13)23-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJFFMABOFIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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